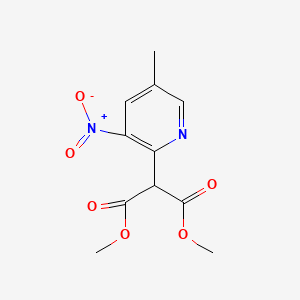
Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C11H12N2O6 and a molecular weight of 268.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a nitro group and a methyl group, along with a malonate ester moiety. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate typically involves the nitration of a pyridine derivative followed by esterification. One common method includes the following steps:
Nitration: The starting material, 5-methylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Esterification: The nitrated product is then reacted with dimethyl malonate in the presence of a base such as sodium ethoxide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 2-(5-methyl-3-aminopyridin-2-yl)malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-(5-methyl-3-nitropyridin-2-yl)malonic acid.
Aplicaciones Científicas De Investigación
Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate depends on its specific application. In pharmaceutical research, it may act by inhibiting certain enzymes or interacting with specific receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate: Similar structure but with different substitution pattern on the pyridine ring.
Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate: Contains a bromine atom instead of a methyl group.
Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: Contains a chlorine atom instead of a methyl group.
Uniqueness
Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a nitro group and a malonate ester moiety makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
dimethyl 2-(5-methyl-3-nitropyridin-2-yl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-6-4-7(13(16)17)9(12-5-6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUFJNIXIWWCHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














